molecular formula C11H18Cl2N2O2 B15251417 (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride

(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride

Cat. No.: B15251417
M. Wt: 281.18 g/mol
InChI Key: KLIUMDCNWMFBIN-XRIOVQLTSA-N
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Description

(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine.

    Condensation Reaction: The primary step involves a condensation reaction between (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine under controlled conditions to form (S)-Methyl 2-amino-3-(benzylamino)propanoate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:

    Catalytic Hydrogenation: To ensure the selective reduction of intermediates.

    Crystallization: For the purification of the final product.

    Automated Synthesis: Utilizing automated reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces oxo derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
  • Propanolamine derivatives

Uniqueness

(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

KLIUMDCNWMFBIN-XRIOVQLTSA-N

Isomeric SMILES

COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl

Origin of Product

United States

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